molecular formula C13H10NNaO5S B12691135 Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate CAS No. 79410-64-3

Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate

Cat. No.: B12691135
CAS No.: 79410-64-3
M. Wt: 315.28 g/mol
InChI Key: SLNBXXGUWGADSV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-6-amino-2-naphthalenesulfonic acid with acrolein under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals .

Biology: In biological research, this compound is used as a pH regulator and buffer in various biochemical assays. Its strong acidic properties make it suitable for maintaining the pH of biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The sulfonate group plays a crucial role in its binding affinity to target proteins, leading to its biological effects .

Properties

CAS No.

79410-64-3

Molecular Formula

C13H10NNaO5S

Molecular Weight

315.28 g/mol

IUPAC Name

sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate

InChI

InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1

InChI Key

SLNBXXGUWGADSV-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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